molecular formula C10H11N5O B12468572 N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine

N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine

Cat. No.: B12468572
M. Wt: 217.23 g/mol
InChI Key: RAZLBYAEHWRXGG-UHFFFAOYSA-N
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Description

N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core with a guanidine group attached through a methylene bridge. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine typically involves the condensation of 1-methyl-2-oxoindole with aminoguanidine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. The process can be summarized as follows:

    Starting Materials: 1-methyl-2-oxoindole and aminoguanidine.

    Catalyst: Acidic or basic catalysts can be used to facilitate the condensation reaction.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 50-100°C and a pH range of 4-8.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine can be compared with other indole derivatives and guanidine-containing compounds. Similar compounds include:

    Indole-3-carbinol: Known for its anticancer properties.

    Aminoguanidine: Investigated for its role in inhibiting advanced glycation end-products (AGEs).

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

The uniqueness of this compound lies in its combined indole and guanidine moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

1-(2-hydroxy-1-methylindol-3-yl)iminoguanidine

InChI

InChI=1S/C10H11N5O/c1-15-7-5-3-2-4-6(7)8(9(15)16)13-14-10(11)12/h2-5,16H,1H3,(H3,11,12)

InChI Key

RAZLBYAEHWRXGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=N)N

solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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